molecular formula C10H15N5NaO10P2 B3363948 CID 16218927 CAS No. 108347-94-0

CID 16218927

Cat. No.: B3363948
CAS No.: 108347-94-0
M. Wt: 450.19 g/mol
InChI Key: OHPUPSOOFQPMRP-UHFFFAOYSA-N
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Description

. This compound is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes, including energy transfer and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of adenosine 2’,5’-diphosphate sodium salt involves the phosphorylation of adenosine. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the 2’,5’-diphosphate derivative.

Industrial Production Methods

In an industrial setting, the production of adenosine 2’,5’-diphosphate sodium salt may involve large-scale phosphorylation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Adenosine 2’,5’-diphosphate sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form adenosine 2’,5’-diphosphate.

    Reduction: Reduction reactions can convert the compound back to adenosine.

    Substitution: The phosphate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may require catalysts such as palladium or platinum and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of adenosine, which can have different biological activities and applications.

Scientific Research Applications

Adenosine 2’,5’-diphosphate sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other nucleotides and nucleoside analogs.

    Biology: The compound is used in studies related to cellular energy metabolism and signal transduction pathways.

    Medicine: It has potential therapeutic applications in the treatment of diseases related to energy metabolism and cellular signaling.

    Industry: The compound is used in the production of various biochemical reagents and diagnostic kits.

Mechanism of Action

The mechanism of action of adenosine 2’,5’-diphosphate sodium salt involves its interaction with specific enzymes and receptors in the body. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, thereby influencing various biochemical pathways. It can also bind to adenosine receptors, modulating cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Adenosine 3’,5’-diphosphate: Another phosphorylated derivative of adenosine with different biological activities.

    Adenosine monophosphate: A simpler phosphorylated derivative with distinct roles in cellular metabolism.

    Adenosine triphosphate: A highly phosphorylated derivative that serves as a primary energy carrier in cells.

Uniqueness

Adenosine 2’,5’-diphosphate sodium salt is unique due to its specific phosphorylation pattern, which imparts distinct biochemical properties and applications compared to other adenosine derivatives. Its ability to participate in specific enzymatic reactions and signaling pathways makes it a valuable compound in various research and industrial applications.

Properties

InChI

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPUPSOOFQPMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5NaO10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910694
Record name 9-(2,5-Di-O-phosphonopentofuranosyl)-9H-purin-6-amine--sodium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108347-94-0
Record name 9-(2,5-Di-O-phosphonopentofuranosyl)-9H-purin-6-amine--sodium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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